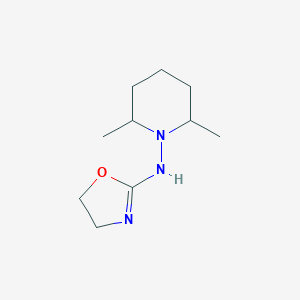
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine, also known as DMXAA, is a synthetic compound that has gained attention in scientific research due to its potential anti-cancer properties. DMXAA was initially developed as an anti-viral agent, but its anti-tumor effects were discovered in the early 2000s.
Mecanismo De Acción
The exact mechanism of action of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine is not fully understood, but it is thought to work through the activation of the STING pathway. STING is a protein that is involved in the immune response to viral and bacterial infections. When 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine binds to STING, it triggers the production of type I interferons and other cytokines that activate the immune system and promote tumor cell death.
Efectos Bioquímicos Y Fisiológicos
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of tumor necrosis, the inhibition of tumor growth, and the promotion of cytokine release. 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in lab experiments is its ability to induce tumor necrosis and enhance the effectiveness of chemotherapy and radiation therapy. However, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has also been shown to have variable effects in different types of tumors, and its mechanism of action is not fully understood. In addition, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has not yet been tested in clinical trials, so its safety and efficacy in humans is unknown.
Direcciones Futuras
There are several potential future directions for 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine research. One area of interest is the development of new analogs of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine that may have improved anti-cancer properties. Another area of interest is the investigation of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in combination with other immunotherapies, such as checkpoint inhibitors. Finally, further preclinical and clinical studies will be needed to fully understand the safety and efficacy of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in humans.
Métodos De Síntesis
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylpiperidine with 2-chloroacetaldehyde followed by the reaction of the resulting compound with 2-oxazoline. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been extensively studied for its potential anti-cancer properties. In preclinical studies, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine is thought to work by stimulating the immune system and promoting the release of cytokines, which in turn activates the tumor vasculature and leads to tumor cell death.
Propiedades
Número CAS |
102071-18-1 |
|---|---|
Nombre del producto |
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine |
Fórmula molecular |
C10H19N3O |
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
N-(2,6-dimethylpiperidin-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H19N3O/c1-8-4-3-5-9(2)13(8)12-10-11-6-7-14-10/h8-9H,3-7H2,1-2H3,(H,11,12) |
Clave InChI |
PHQXVIMXSIIFNH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1NC2=NCCO2)C |
SMILES canónico |
CC1CCCC(N1NC2=NCCO2)C |
Sinónimos |
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



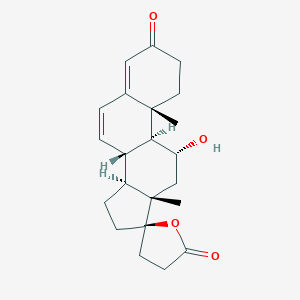


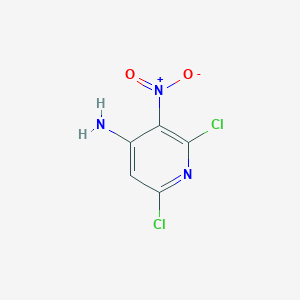




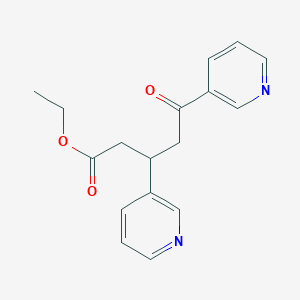

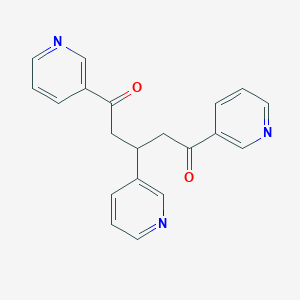
![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)

